

# Commercial Sourcing and Technical Guide: (S)-1-Cbz-3-Boc-aminopyrrolidine

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## Compound of Interest

Compound Name: *S*-1-Cbz-3-Boc-aminopyrrolidine

Cat. No.: B057388

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical data for (S)-1-Cbz-3-Boc-aminopyrrolidine (CAS No. 122536-74-7). This chiral pyrrolidine derivative is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents. This guide includes a summary of commercial suppliers, detailed experimental protocols for key transformations, and visualizations of relevant chemical workflows.

## Commercial Supplier Overview

(S)-1-Cbz-3-Boc-aminopyrrolidine, also known by its IUPAC name benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate, is available from a range of commercial suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to scale-up production. A summary of offerings from several suppliers is presented below.

Supplier	Purity	Available Quantities	Price (USD)	Lead Time
AccelaChem	≥95%	0.25g, bulk	\$1200 (0.25g)	4+ weeks
Career Henan Chemical Co.	85.0-99.8%	Custom (up to 200 kg/week )	Inquire	Within 3 days
ChemicalBook	Varies by vendor	Grams to Kilograms	Varies	Varies
Sigma-Aldrich	≥95%	Inquire	Inquire	Inquire
Weifang Yangxu Group	99%	Milligrams to Kilograms	Inquire	7 days

Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers. "Inquire" indicates that pricing is available upon request for specific quantities.

## Experimental Protocols

The utility of (S)-1-Cbz-3-Boc-aminopyrrolidine lies in its versatile reactivity, allowing for selective deprotection and subsequent elaboration of the pyrrolidine scaffold. Below are detailed experimental protocols for common transformations.

### Protocol 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions. This protocol describes a general procedure for the selective deprotection of the Boc group from (S)-1-Cbz-3-Boc-aminopyrrolidine.

Materials:

- (S)-1-Cbz-3-Boc-aminopyrrolidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve (S)-1-Cbz-3-Boc-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes).
- To the stirred solution, add trifluoroacetic acid (TFA, 2-4 eq) dropwise at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
- Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (S)-1-Cbz-3-aminopyrrolidine.
- The crude product can be purified by column chromatography on silica gel if necessary.

## Protocol 2: Quality Control - Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of chiral building blocks is critical in drug development. This protocol outlines a general method for determining the enantiomeric excess (e.e.) of (S)-1-Cbz-3-Boc-aminopyrrolidine using chiral High-Performance Liquid Chromatography (HPLC).

#### Instrumentation and Columns:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., CHIRALPAK® series)

#### Mobile Phase and Conditions:

- A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
- The exact composition of the mobile phase and the flow rate should be optimized for the specific chiral column used to achieve baseline separation of the enantiomers.
- Detection is typically performed at a wavelength where the compound exhibits strong UV absorbance (e.g., 220-260 nm).

#### Sample Preparation:

- Prepare a stock solution of the (S)-1-Cbz-3-Boc-aminopyrrolidine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
- Prepare a solution of the racemic mixture to confirm the elution order of the enantiomers.

#### Procedure:

- Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
- Inject a small volume (e.g., 5-10  $\mu$ L) of the sample solution onto the column.
- Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the chromatogram of the racemate.

- Calculate the enantiomeric excess using the peak areas of the two enantiomers:  $\text{e.e. (\%)} = \left[ \frac{\text{Area(S)} - \text{Area(R)}}{\text{Area(S)} + \text{Area(R)}} \right] \times 100$

## Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of (S)-1-Cbz-3-Boc-aminopyrrolidine.

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Caption: Quality control workflow for chiral purity analysis.

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